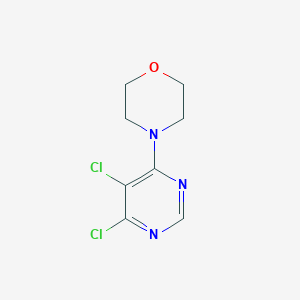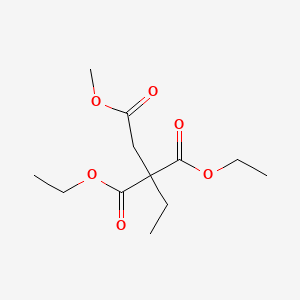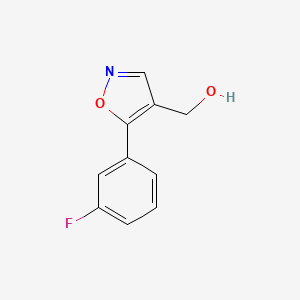![molecular formula C13H16N2O2 B1531735 1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one CAS No. 1556700-15-2](/img/structure/B1531735.png)
1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one
Descripción general
Descripción
The compound “1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to develop treatments for various diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to synthesize bioactive molecules with target selectivity, potentially leading to new drug candidates.
Biological Activity Profiling
Due to the stereogenicity of the pyrrolidine ring, different stereoisomers of this compound can bind to enantioselective proteins in unique ways. This feature is crucial for understanding the biological profile of drug candidates and can be exploited in the design of compounds with specific biological activities .
Neurodegenerative Disease Research
The aminopyrrolidine component of this compound has been used to create derivatives with potential anti-Alzheimer’s disease (AD) properties. Libraries of such derivatives can be synthesized and screened for activity against targets like BACE1, a key enzyme in AD pathogenesis .
Pharmacophore Exploration
The non-planarity and sp3-hybridization of the pyrrolidine ring allow for increased three-dimensional coverage in molecular modeling. This compound can be used to explore pharmacophore space, aiding in the discovery of molecules with desired pharmacological properties .
ADME/Tox Studies
The introduction of heteroatomic fragments like those in this compound can modify physicochemical parameters, which is beneficial for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in drug candidates .
Enantioselective Synthesis
Given the stereogenic nature of the pyrrolidine ring, this compound can be employed in enantioselective synthesis to obtain chiral molecules. The spatial orientation of substituents can lead to different biological profiles, which is significant for the development of enantioselective drugs .
Propiedades
IUPAC Name |
1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGNWPDIATQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



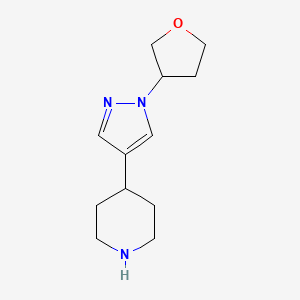


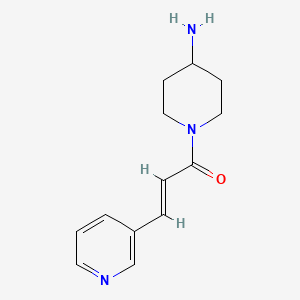

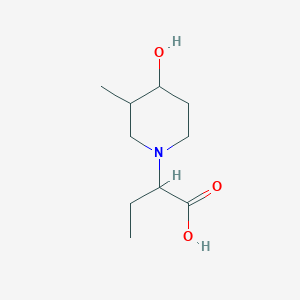
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
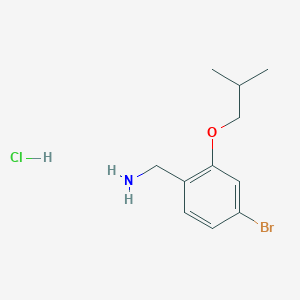
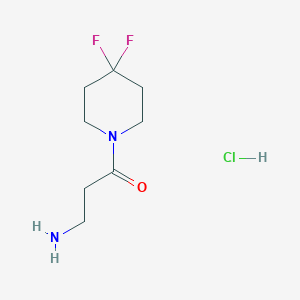
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
